Cas no 155806-83-0 (6-acetylpyrimidine-4-carbonitrile)

6-acetylpyrimidine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinecarbonitrile,6-acetyl-
- 4-Pyrimidinecarbonitrile, 6-acetyl- (9CI)
- 6-acetylpyrimidine-4-carbonitrile
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- MDL: MFCD09263812
- インチ: InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3
- InChIKey: GEORJOGJGGTVEB-UHFFFAOYSA-N
- ほほえんだ: C(C1N=CN=C(C#N)C=1)(=O)C
計算された属性
- せいみつぶんしりょう: 147.04300
じっけんとくせい
- PSA: 66.64000
- LogP: 0.55088
6-acetylpyrimidine-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222561-1.0g |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 90% | 1g |
$1485.0 | 2023-05-31 | |
Enamine | EN300-222561-0.25g |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 90% | 0.25g |
$735.0 | 2023-09-16 | |
Enamine | EN300-222561-2.5g |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 90% | 2.5g |
$2912.0 | 2023-09-16 | |
TRC | A165715-25mg |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 25mg |
$ 295.00 | 2022-06-08 | ||
Chemenu | CM506560-1g |
6-Acetylpyrimidine-4-carbonitrile |
155806-83-0 | 97% | 1g |
$1057 | 2023-02-02 | |
Enamine | EN300-222561-5g |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 90% | 5g |
$4309.0 | 2023-09-16 | |
1PlusChem | 1P00APAC-2.5g |
4-Pyrimidinecarbonitrile,6-acetyl- |
155806-83-0 | 90% | 2.5g |
$3662.00 | 2023-12-21 | |
Enamine | EN300-222561-0.5g |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 90% | 0.5g |
$1158.0 | 2023-09-16 | |
TRC | A165715-2.5mg |
6-acetylpyrimidine-4-carbonitrile |
155806-83-0 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
1PlusChem | 1P00APAC-5g |
4-Pyrimidinecarbonitrile,6-acetyl- |
155806-83-0 | 90% | 5g |
$5388.00 | 2023-12-21 |
6-acetylpyrimidine-4-carbonitrile 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
6-acetylpyrimidine-4-carbonitrileに関する追加情報
Introduction to 6-acetylpyrimidine-4-carbonitrile (CAS No. 155806-83-0)
6-acetylpyrimidine-4-carbonitrile, a compound with the chemical identifier CAS No. 155806-83-0, is a versatile intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a pyrimidine core, which is a fundamental structural motif in many biologically active molecules. The presence of both an acetyl group and a nitrile group on the pyrimidine ring endows it with unique reactivity and makes it a valuable building block for synthesizing more complex derivatives.
The< strong> acetylpyrimidine-4-carbonitrile structure is particularly intriguing due to its potential applications in medicinal chemistry. Pyrimidine derivatives have long been recognized for their pharmacological significance, with numerous drugs targeting various diseases such as cancer, infectious diseases, and metabolic disorders. The acetyl and nitrile functional groups provide multiple sites for chemical modification, allowing chemists to tailor the properties of the compound for specific applications.
In recent years, there has been significant interest in developing novel pyrimidine-based compounds with enhanced biological activity. One notable area of research involves the use of acetylpyrimidine derivatives as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By designing molecules that specifically interact with kinase enzymes, researchers aim to develop targeted therapies that can modulate these pathways effectively.
A recent study published in the journal Organic Letters highlighted the utility of 6-acetylpyrimidine-4-carbonitrile in the synthesis of potent kinase inhibitors. The researchers demonstrated that by incorporating this intermediate into their molecular framework, they could achieve high selectivity and potency against specific kinases. This finding underscores the importance of< strong> 6-acetylpyrimidine-4-carbonitrile as a key component in drug discovery efforts.
Another emerging application of this compound is in the field of agrochemicals. Pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties, making them valuable candidates for developing new crop protection agents. The< strong> acetylpyrimidine-4-carbonitrile structure offers a scaffold that can be modified to enhance its efficacy against pests while minimizing environmental impact.
In an innovative approach, researchers have explored the use of< strong> 6-acetylpyrimidine-4-carbonitrile in the development of next-generation pesticides. By leveraging its unique chemical properties, scientists have designed molecules that can target specific pests without harming beneficial organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize ecological balance.
The synthesis of 6-acetylpyrimidine-4-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as nitrile formation and acetylation. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions can also be employed to introduce additional structural complexity.
The versatility of< strong> 6-acetylpyrimidine-4-carbonitrile extends to its role as a precursor in material science applications. Pyrimidine-based polymers and coordination complexes exhibit interesting electronic and optical properties, making them suitable for use in organic electronics, photovoltaics, and catalysis. By incorporating this intermediate into polymer backbones or metal coordination frameworks, researchers can develop novel materials with tailored functionalities.
A cutting-edge study published in the journal Nature Materials showcased how< strong> 6-acetylpyrimidine-4-carbonitrile was used to create advanced metal-organic frameworks (MOFs). These porous materials have exceptional surface areas and can be engineered to capture gases or catalyze reactions efficiently. The pyrimidine moiety serves as a ligand that coordinates with metal ions, forming stable structures with tunable properties.
In conclusion, 6-acetylpyrimidine-4-carbonitrile (CAS No. 155806-83-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new possibilities for this compound, its importance in modern science is likely to grow even further.
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